Diacetyloxystibanyl acetate

Description

Historical Trajectory and Foundational Research on Antimony(III) Acetate (B1210297) Species

The foundational research on diacetyloxystibanyl acetate has centered on its synthesis and structural elucidation. A common preparatory method involves the reaction of antimony(III) oxide with acetic anhydride (B1165640). wikipedia.org

Synthesis of this compound: Sb₂O₃ + 3 (CH₃CO)₂O → 2 Sb(CH₃COO)₃ wikipedia.org

This reaction provides a direct route to the formation of the antimony(III) salt. Early research and applications focused on its use as a catalyst, particularly in the production of polyesters like poly(ethylene terephthalate) (PET). google.com.nabiosynth.com

A significant milestone in understanding this compound was the determination of its crystal structure through X-ray crystallography. wikipedia.org This analysis revealed that in the solid state, this compound consists of discrete monomeric Sb(OOCCH₃)₃ units where the acetate ligands are monodentate. wikipedia.org These monomers are further linked into polymeric chains through weaker intermolecular interactions between the carbonyl oxygen of one acetate group and the antimony atom of a neighboring molecule. wikipedia.org This structural knowledge is fundamental to understanding its reactivity and its role in catalysis and as a precursor.

Current Research Landscape and Emerging Academic Interest in this compound

Recent years have seen a renewed academic interest in this compound, driven by its versatility as a catalyst and precursor in a variety of advanced chemical applications. sigmaaldrich.comsigmaaldrich.com It is recognized as a high-purity compound suitable for producing synthetic fibers and for use in solvent-free reactions. sigmaaldrich.com

Catalytic Applications: The compound has proven to be an efficient and versatile catalyst in various organic syntheses. For example, it has been successfully used in the one-pot, three-component synthesis of 14-aryl-14H-dibenzo[a,j]xanthenes under solvent-free conditions at room temperature, offering advantages such as short reaction times and high yields. sigmaaldrich.comresearchgate.net More recently, a 2024 study systematically investigated antimony(III) acetate as a catalyst for the ring-opening polymerization (ROP) of L-lactide to produce polylactide (PLLA), a biodegradable polyester (B1180765). rsc.org This research highlighted the influence of the antimony catalyst on the polymerization process, particularly when initiated by water. rsc.org Another study in 2021 explored its catalytic activity in the synthesis of poly(ethylene furanoate) (PEF), a bio-based polyester, comparing its performance with antimony oxide. rsc.org

Precursor in Materials Science: Beyond catalysis, this compound is a key precursor in materials science. It is used in chemical vapor deposition (CVD) and atomic layer deposition (ALD) to fabricate antimony-based thin films for optoelectronic devices like solar cells and photodetectors. sigmaaldrich.com It also serves as a precursor for synthesizing antimony-based nanoparticles and nanostructures, which have potential applications in energy storage systems such as batteries and supercapacitors. sigmaaldrich.com Furthermore, a 2023 study reported the use of antimony(III) acetate to synthesize new antimony(III) complexes with tridentate O,E,O-ligands, demonstrating its utility in creating novel coordination compounds with potential applications in materials science. sigmaaldrich.com

Scope and Objectives of Comprehensive Research on this compound

The expanding applications of this compound underscore the need for continued comprehensive research. The primary scope of future work encompasses a deeper exploration of its catalytic mechanisms, the development of novel materials derived from it, and the synthesis of new, structurally complex organoantimony compounds.

Key Research Objectives:

Mechanistic Studies: To conduct detailed kinetic and theoretical studies, such as using Density Functional Theory (DFT), to elucidate the precise mechanisms by which antimony(III) acetate catalyzes reactions like polymerization and multicomponent condensations. rsc.org Understanding these pathways will enable the optimization of reaction conditions and the design of more efficient catalytic systems.

Novel Material Synthesis: To systematically investigate its use as a precursor for a wider range of functional materials. This includes the synthesis and characterization of new antimony-containing thin films, nanoparticles, and metal-organic frameworks (MOFs), and evaluating their optical, electronic, and energy storage properties. sigmaaldrich.com

Advanced Coordination Chemistry: To explore its reactions with a broader array of organic ligands to synthesize novel hypervalent and coordination compounds. benthamdirect.comresearchgate.net This involves characterizing their structures and bonding to discover new structural motifs and reactivity patterns in organoantimony chemistry. sigmaaldrich.comgoettingen-research-online.de

Green Chemistry Applications: To further develop its use in environmentally friendly synthetic protocols, leveraging its effectiveness in solvent-free conditions and its potential for catalyst recyclability in various organic transformations. researchgate.net

Achieving these objectives will significantly advance the fields of organoantimony chemistry, catalysis, and materials science, unlocking the full potential of this compound as a valuable chemical building block.

Compound Reference Table

| Compound Name | Synonym(s) |

| This compound | Antimony(III) acetate, Antimony triacetate wikipedia.orgamericanelements.com |

| Antimony(III) oxide | - |

| Acetic anhydride | - |

| Poly(ethylene terephthalate) | PET |

| 14-aryl-14H-dibenzo[a,j]xanthenes | - |

| Poly(L-lactide) | PLLA |

| Poly(ethylene furanoate) | PEF |

Chemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | Sb(CH₃COO)₃ | wikipedia.org |

| IUPAC Name | This compound | americanelements.com |

| Molecular Weight | 298.89 g/mol | biosynth.com |

| Appearance | White powder | wikipedia.org |

| Density | 1.22 g/cm³ (at 20 °C) | wikipedia.org |

| Melting Point | 126-131 °C (decomposes) | sigmaaldrich.com |

| CAS Number | 6923-52-0 | wikipedia.org |

Structure

2D Structure

Properties

Molecular Formula |

C6H9O6Sb |

|---|---|

Molecular Weight |

298.89 g/mol |

IUPAC Name |

diacetyloxystibanyl acetate |

InChI |

InChI=1S/3C2H4O2.Sb/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3 |

InChI Key |

JVLRYPRBKSMEBF-UHFFFAOYSA-K |

Canonical SMILES |

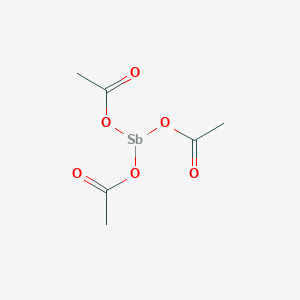

CC(=O)O[Sb](OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Investigations of Diacetyloxystibanyl Acetate

Established and Novel Synthetic Routes for Diacetyloxystibanyl Acetate (B1210297) Production

The production of Diacetyloxystibanyl acetate can be achieved through several chemical pathways, ranging from well-established methods to more contemporary, non-conventional approaches.

The selection of appropriate precursors is fundamental to the successful synthesis of this compound. The most common and established method involves the reaction of an antimony(III) source with an acetylating agent. Antimony(III) oxide (Sb₂O₃) is a frequently used precursor due to its stability and commercial availability.

A standard preparation involves the reaction of Antimony(III) oxide with acetic anhydride (B1165640) (C₄H₆O₃). wikipedia.org An improved version of this method involves gently refluxing Antimony(III) oxide with freshly distilled acetic anhydride until the solid dissolves, which takes approximately two hours. osu.edu The hot solution is then diluted with glacial acetic acid and cooled to yield crystalline this compound. osu.edu This compound is noted to be extremely sensitive to moisture. osu.edu

Another approach utilizes Antimony trichloride (B1173362) (SbCl₃) which reacts with organolithium or Grignard reagents to form organoantimony compounds, though for acetate synthesis, direct reaction with an acetate source is more common. wikipedia.org The stoichiometry of the reaction is critical for achieving high yields and purity. The reaction between Antimony(III) oxide and acetic anhydride proceeds as follows:

Sb₂O₃ + 3 C₄H₆O₃ → 2 Sb(CH₃CO₂)₃ wikipedia.org

This equation highlights a 1:3 molar ratio between antimony(III) oxide and acetic anhydride to produce two moles of the target compound.

Interactive Table: Precursor Systems for this compound Synthesis

| Antimony Precursor | Acetylating Agent | Solvent/Conditions | Key Considerations |

|---|---|---|---|

| Antimony(III) oxide (Sb₂O₃) | Acetic Anhydride | Reflux, then cool with glacial acetic acid | Established method, moisture-sensitive product. osu.edu |

| Antimony(III) oxide (Sb₂O₃) | Acetic Anhydride | Anhydrous toluene (B28343) (inert solvent) | Method disclosed in a Chinese patent to improve the process. google.com |

While this compound is itself widely used as a catalyst, particularly for producing synthetic fibers and in the synthesis of xanthenes and 1-amidoalkyl-2-naphthols, research into catalytic methods for its own production is less common but not unknown. wikipedia.orgsigmaaldrich.comresearchgate.net The efficiency of the synthesis can be influenced by catalytic species. For instance, an early method for preparing Antimony Triacetate involved the reaction of antimony trichloride (butter of antimony) and acetic anhydride in the presence of thallium acetate as a catalyst. google.com The use of catalysts can potentially lower the activation energy of the reaction, allowing for milder conditions or improved reaction rates. However, many modern syntheses proceed efficiently without an external catalyst, relying on thermal conditions to drive the reaction. osu.edu

In line with the principles of green chemistry, non-conventional synthetic methods aim to reduce solvent waste and energy consumption. Solvent-free reactions represent a significant area of development. Antimony(III) acetate has been successfully employed as a catalyst for the one-pot, three-component synthesis of 1-amidoalkyl-2-naphthols under solvent-free conditions at room temperature. researchgate.net This demonstrates the feasibility of antimony acetate systems in solvent-free environments, suggesting that its own synthesis could be adapted to similar conditions. Such an approach would involve the direct reaction of solid precursors, potentially with mechanical grinding (mechanochemistry), to induce the chemical transformation, thereby minimizing environmental impact.

Detailed Reaction Mechanisms Governing this compound Formation and Transformation

Understanding the reaction mechanisms is crucial for optimizing synthetic protocols and predicting the compound's reactivity. The behavior of this compound is dictated by the electronic properties of the antimony(III) center and the nature of the acetate ligands.

The structure and reactivity of this compound are heavily influenced by ligand exchange dynamics. X-ray crystallography has revealed that in the solid state, the compound consists of discrete Sb(OAc)₃ monomers with monodentate acetate ligands. wikipedia.org These monomers are further linked into chains through weaker intermolecular interactions between the carbonyl oxygen of one acetate ligand and the antimony center of a neighboring molecule. wikipedia.org

In solution, especially in the presence of other potential ligands, the acetate groups can undergo exchange. Studies on antimony(III) complexing with various O-bearing organic ligands, such as poly-functional carboxylic and hydroxy-carboxylic acids, show that Sb(III) readily forms stable complexes. researchgate.net In these species, the antimony atom typically achieves a distorted pseudo-trigonal pyramidal geometry. researchgate.net This geometry is composed of the 5s² electron lone pair and oxygen atoms from the ligand's functional groups, often forming a five-membered bidentate chelate ring. researchgate.net The ability of the antimony(III) center to coordinate with additional ligands is a key aspect of its catalytic activity and transformations. mdpi.com The coordination number of antimony can increase, leading to hypervalent species, which are intermediates in many reactions.

Interactive Table: Coordination Characteristics of Antimony(III) with Oxygen-Containing Ligands

| Feature | Description | Source |

|---|---|---|

| Coordination Geometry | Distorted pseudo-trigonal pyramidal | researchgate.net |

| Ligand Binding | Monodentate acetate ligands in the solid-state monomer. wikipedia.org | wikipedia.org |

| Chelation | Forms stable five-membered bidentate chelate cycles with poly-functional ligands. | researchgate.net |

| Intermolecular Interactions | Weaker C=O···Sb interactions link monomers into chains in the solid state. | wikipedia.org |

| Hypervalence | Dimer formation in the solid state can lead to pentacoordination. | mdpi.com |

The redox chemistry of antimony is a defining feature of its compounds, with Sb(III) and Sb(V) being the most relevant oxidation states. wikipedia.orgmdpi.com this compound, containing Sb(III), can participate in redox reactions.

Oxidation: The antimony(III) center can be oxidized to antimony(V). This process is a form of oxidative addition, a common reaction type for stibines. wikipedia.org For example, triphenylantimony (B1630391) can be oxidized by hydrogen peroxide in an acetic acid/acetic anhydride solution to form triphenylantimony diacetate, a Sb(V) compound. osu.edu A similar pathway can be envisaged for this compound, where an oxidizing agent would convert the Sb(III) center to Sb(V), likely forming a species such as Sb(OAc)₃X₂, where X is the oxidant. The redox chemistry between antimony(III) and (V) complexes is a key factor in their catalytic applications. mdpi.com

Reduction: Conversely, the Sb(III) in this compound can be reduced to metallic antimony (Sb(0)) through reactions with suitable reducing agents. This transformation is less common in its typical applications but represents a fundamental redox pathway for the compound. The oxidation of the acetate ligand itself can also occur, though this is more characteristic of acetate's role in biochemical cycles, such as the citric acid cycle, where it is oxidized to CO₂. nih.govcapes.gov.br

Kinetic Studies of this compound Formation and Decomposition

The kinetic profile of a chemical compound, encompassing both its formation and degradation, is fundamental to understanding its stability, reactivity, and potential applications. For organoantimony(V) compounds like this compound, these studies would provide critical insights into reaction mechanisms and optimization of synthesis and handling protocols.

Kinetics of Formation

The formation of a pentavalent organoantimony diacetate would likely proceed through one of two primary pathways: the oxidative addition to a trivalent antimony precursor or a ligand exchange reaction from another pentavalent antimony compound.

A plausible synthetic route involves the oxidation of a suitable Sb(III) precursor in the presence of an acetate source. The kinetics of such a reaction would be influenced by several factors, including the nature of the oxidant and the solvent, the concentration of reactants, and the reaction temperature. The reaction progress could be monitored using spectroscopic techniques such as NMR to track the disappearance of the reactant signals and the appearance of the product signals, or by IR spectroscopy to observe the characteristic carbonyl stretching frequencies of the acetate ligands.

The rate of formation can be described by a rate law, which would need to be determined experimentally. For a hypothetical reaction, the rate could depend on the concentration of the antimony precursor and the oxidizing agent.

Hypothetical Effect of Temperature on Formation Rate

The influence of temperature on the reaction rate is typically described by the Arrhenius equation. An increase in temperature generally leads to a higher reaction rate constant. The following table illustrates a hypothetical set of data for the formation of an organoantimony(V) diacetate, demonstrating the expected trend.

| Temperature (°C) | Hypothetical Rate Constant, k (M-1s-1) | Reaction Half-life (s) for 0.1 M initial concentration |

|---|---|---|

| 50 | 0.005 | 2000 |

| 60 | 0.012 | 833 |

| 70 | 0.028 | 357 |

| 80 | 0.063 | 159 |

This table is for illustrative purposes only and is based on general chemical kinetic principles, not on experimental data for this compound.

Kinetics of Decomposition

The decomposition of organoantimony(V) carboxylates is a critical aspect of their thermal stability. Mechanistic studies on analogous compounds suggest that decomposition can proceed via the breaking of the antimony-oxygen bond, potentially leading to the formation of a trivalent antimony species and carboxylic acid or its derivatives. spiedigitallibrary.org The thermal stability of such compounds is known to be influenced by the nature of the organic and carboxylate ligands attached to the antimony center. uu.nl

The kinetic analysis of the thermal decomposition is often carried out using thermogravimetric analysis (TGA), where the mass loss of a sample is measured as a function of temperature. From these experiments, kinetic parameters such as the activation energy (Ea) and the pre-exponential factor (A) can be determined using various models, such as the Kissinger or Ozawa-Doyle methods. pku.edu.cnrsc.org These parameters provide quantitative measures of the thermal stability of the compound.

Hypothetical Decomposition Kinetic Data

The following interactive table presents hypothetical activation energies for the decomposition of an organoantimony(V) diacetate under different hypothetical conditions, illustrating how environmental factors could influence stability.

| Condition | Hypothetical Activation Energy (Ea) (kJ/mol) | Decomposition Temperature Range (°C) |

|---|---|---|

| Inert Atmosphere (Nitrogen) | 150 | 180 - 220 |

| Oxidative Atmosphere (Air) | 135 | 160 - 200 |

| In Protic Solvent | 120 | 140 - 180 |

This table is for illustrative purposes only and is based on the known behavior of similar organometallic compounds, not on experimental data for this compound.

The data suggests that the decomposition is likely to be faster in an oxidative atmosphere and in the presence of a protic solvent, which could facilitate the breakdown of the compound. The study of these kinetics is essential for defining the storage and application conditions for this compound.

Spectroscopic and Structural Elucidation of Diacetyloxystibanyl Acetate

Advanced Spectroscopic Characterization Techniques for Antimony(III) Acetate (B1210297)

Spectroscopic techniques are indispensable for determining the molecular structure and bonding within Antimony(III) acetate.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides insights into the functional groups and their coordination modes within a molecule. For Antimony(III) acetate, these techniques are particularly useful for identifying the nature of the acetate ligands.

The coordination of the acetate ligands to the antimony center can be monodentate or bidentate, which can be distinguished by the stretching frequencies of the carboxylate group (COO). The difference (Δν) between the asymmetric (νₐₛ) and symmetric (νₛ) stretching frequencies of the COO group is a key indicator.

Infrared (IR) Spectroscopy: In the IR spectrum of Antimony(III) acetate, the positions of the C=O and C-O stretching frequencies are indicative of the acetate coordination. For monodentate acetate ligands, the C=O stretching frequency is typically observed in the range of 1650–1750 cm⁻¹, while the C-O stretching frequency appears around 1200–1300 cm⁻¹. The presence of bands in these regions suggests a monodentate coordination of the acetate groups to the antimony atom.

Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy and is particularly useful for studying the Sb-O bonds. Investigations on antimony compounds have identified characteristic peaks related to Sb-O-Sb stretching and bending modes. For instance, studies on antimony trioxide (Sb₂O₃), a decomposition product of antimony triacetate, show Raman peaks around 260 cm⁻¹ and 445 cm⁻¹, corresponding to these vibrations.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique |

| C=O Stretch (monodentate) | 1650–1750 | Infrared |

| C-O Stretch (monodentate) | 1200–1300 | Infrared |

| Sb-O Stretch | ~445 | Raman |

| Sb-O-Sb Bend | ~260 | Raman |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule. For Antimony(III) acetate, ¹H and ¹³C NMR spectroscopy can confirm the presence and environment of the acetate ligands.

¹H NMR Spectroscopy: The proton NMR spectrum of Antimony(III) acetate would be expected to show a singlet for the methyl protons (CH₃) of the acetate groups. The chemical shift of this singlet would provide information about the electronic environment around the protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show two distinct signals for the acetate ligands: one for the methyl carbon (CH₃) and another for the carboxyl carbon (COO). The chemical shifts of these carbons would further characterize the acetate groups and their bonding to the antimony center.

Due to the quadrupolar nature of the antimony isotopes (¹²¹Sb and ¹²³Sb), NMR signals of nuclei directly bonded to or in close proximity to the antimony atom might experience broadening.

| Nucleus | Expected Chemical Shift Range (ppm) | Multiplicity |

| ¹H (CH₃) | ~2.0 | Singlet |

| ¹³C (CH₃) | ~20 | Quartet (in coupled spectrum) |

| ¹³C (COO) | ~170-180 | Singlet |

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Patterns

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to obtain information about its structure through fragmentation analysis. The molecular weight of Antimony(III) acetate is 298.89 g/mol . chemicalbook.com

In a mass spectrum of Antimony(III) acetate, the molecular ion peak ([Sb(CH₃CO₂)₃]⁺) may be observed. However, due to the lability of the acetate ligands, fragmentation is likely to occur. Common fragmentation pathways would involve the sequential loss of acetate radicals (•CH₃COO) or acetic acid molecules (CH₃COOH).

Expected Fragmentation Ions:

[Sb(CH₃CO₂)₂]⁺

[Sb(CH₃CO₂)]⁺

[Sb]⁺

Analysis of the isotopic pattern of antimony (¹²¹Sb and ¹²³Sb) in the mass spectrum can further confirm the presence of this element in the molecule and its fragments.

X-ray Diffraction Studies for Crystalline Antimony(III) Acetate

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction for Absolute Structure Determination

The crystal structure of Antimony(III) acetate has been determined by single-crystal X-ray diffraction. wikipedia.orgsdlookchem.com The study reveals that the solid-state structure consists of discrete Sb(OOCCH₃)₃ monomers. wikipedia.org In these monomers, the acetate ligands are monodentate, meaning each acetate group binds to the antimony atom through only one of its oxygen atoms.

These individual Sb(OOCCH₃)₃ monomers are further linked together into chains through weaker intermolecular interactions between the carbonyl oxygen of one acetate ligand and the antimony atom of an adjacent molecule (C=O···Sb). wikipedia.orgsdlookchem.com This results in a polymeric chain-like structure in the solid state. The geometry around the antimony(III) center is trigonal pyramidal.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.254(2) |

| b (Å) | 8.653(2) |

| c (Å) | 14.123(3) |

| Z | 4 |

Note: The crystallographic data presented is a representative example and may vary slightly between different reported structures.

Powder X-ray Diffraction for Phase Identification and Crystalline Purity

Powder X-ray diffraction (PXRD) is a valuable technique for identifying crystalline phases and assessing the purity of a bulk sample. The PXRD pattern of a crystalline material is a unique fingerprint, characterized by a series of diffraction peaks at specific angles (2θ).

For Antimony(III) acetate, the experimental PXRD pattern can be compared with a theoretical pattern calculated from the single-crystal X-ray diffraction data or with standard patterns from crystallographic databases. This comparison allows for the confirmation of the identity of the synthesized material and the detection of any crystalline impurities. The sharpness and intensity of the diffraction peaks in the PXRD pattern can also provide information about the crystallinity of the sample.

Computational Approaches to Diacetyloxystibanyl Acetate Structure and Spectra Prediction

Computational chemistry provides powerful tools for investigating the molecular properties of compounds like this compound, also known as Antimony(III) acetate. These in silico methods allow for the prediction of geometries, electronic structures, and spectroscopic properties, offering insights that complement experimental data. Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are central to the theoretical examination of organoantimony compounds.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. youtube.com It is a widely used approach for predicting the properties of molecules, including those containing heavy elements like antimony. DFT calculations can determine the most stable three-dimensional arrangement of atoms (geometry optimization) and provide detailed information about the distribution of electrons within the molecule.

For a molecule like this compound, DFT calculations would begin with proposing an initial structure. The calculations then iteratively adjust the atomic coordinates to minimize the total energy of the system, resulting in a predicted equilibrium geometry. From this optimized structure, key parameters such as bond lengths, bond angles, and dihedral angles can be extracted. Functionals such as B3LYP are commonly employed for such calculations on organic and organometallic compounds. mdpi.comrsc.orgresearchgate.net

Furthermore, DFT provides insights into the electronic properties of the molecule. It can be used to calculate the distribution of charge on each atom, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and predict various spectroscopic properties. The analysis of the HOMO-LUMO gap is crucial for understanding the chemical reactivity and kinetic stability of the compound. researchgate.net While specific DFT studies on this compound are not prevalent in the literature, the methodology is well-established for organometallic compounds. mdpi.com

Table 1: Illustrative DFT-Predicted Structural Parameters for this compound (Note: This table is a hypothetical representation of data that would be obtained from DFT calculations, as specific literature values are not available.)

| Parameter | Predicted Value |

|---|---|

| Sb-O Bond Length | ~2.05 Å |

| C=O Bond Length (in acetate) | ~1.21 Å |

| C-O Bond Length (in acetate) | ~1.35 Å |

| O-Sb-O Bond Angle | ~88° |

| Mulliken Charge on Sb | +1.2 e |

| HOMO-LUMO Energy Gap | ~4.5 eV |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) is a computational method for analyzing the physical movements of atoms and molecules. Unlike the static picture provided by DFT, MD simulations allow for the study of the dynamic behavior of a system over time. This is particularly useful for understanding the conformational flexibility of molecules and their interactions with their environment.

In the context of this compound, MD simulations could be employed to explore its various possible conformations in different environments, such as in solution. The simulation would model the molecule and its surrounding solvent molecules, calculating the forces between all atoms and using these forces to predict their motion over a series of time steps. Such simulations rely on a "force field," which is a set of parameters that defines the potential energy of the system. researchgate.net

MD simulations can provide valuable information on intermolecular interactions. For instance, they can be used to study how this compound molecules interact with each other in the solid state or in solution, which is crucial for understanding its bulk properties. The crystal structure of Antimony(III) acetate reveals intermolecular C=O···Sb interactions that link individual molecules into chains, a phenomenon that could be further investigated using MD. wikipedia.org By analyzing the trajectories of the atoms over time, one can calculate properties such as radial distribution functions, which describe the probability of finding one atom at a certain distance from another.

Table 2: Potential Insights from Molecular Dynamics Simulations of this compound (Note: This table is an illustrative example of the types of data that could be generated from MD simulations.)

| Analysis Type | Information Gained |

|---|---|

| Conformational Analysis | Identification of low-energy conformers and the rotational freedom of acetate groups. |

| Radial Distribution Function (g(r)) | Characterization of Sb···O intermolecular distances and solvation shell structure. |

| Hydrogen Bond Analysis | Quantification of interactions with protic solvents. |

| Interaction Energy Calculations | Estimation of the strength of intermolecular forces between neighboring molecules. |

Theoretical and Computational Chemistry of Diacetyloxystibanyl Acetate

Quantum Chemical Analysis of Diacetyloxystibanyl Acetate (B1210297) Electronic Structure

Quantum chemical methods are pivotal in elucidating the electronic properties of molecules like diacetyloxystibanyl acetate. These calculations can reveal the nature of chemical bonds, the distribution of electrons, and the energies of molecular orbitals, which collectively govern the compound's stability and reactivity.

Bonding Analysis and Nature of Antimony-Oxygen Interactions in this compound

The bonding in this compound is characterized by interactions between the antimony(III) center and the oxygen atoms of the three acetate ligands. Quantum chemical calculations, such as those employing Density Functional Theory (DFT), can provide a detailed picture of these bonds.

Based on studies of other antimony(III) complexes, the antimony-oxygen (Sb-O) bonds in this compound are expected to have a significant polar covalent character. nih.govmdpi.com This arises from the difference in electronegativity between antimony and oxygen. A topological analysis of the electron density, such as the Quantum Theory of Atoms in Molecules (QTAIM), would likely show bond critical points between Sb and O atoms, confirming the presence of a bonding interaction. The calculated electron density and its Laplacian at these points would further quantify the degree of covalency versus ionicity.

In similar antimony(III) compounds, quantum chemical calculations have revealed that the Sb-O bonds are polar shared bonds. nih.gov It is also plausible that in the solid state, this compound could form dimeric or polymeric structures through bridging acetate ligands, leading to an increase in the coordination number of the antimony atom. mdpi.com Computational models can predict the stability of such associated structures compared to the monomeric form.

A computational study on Sn(II) acetate, a compound of a neighboring element, indicated that the coordination of the acetate can change from bidentate to monodentate upon interaction with other surfaces, a phenomenon that could also be relevant for antimony acetate. acs.org

Table 1: Predicted Bonding Characteristics of this compound

| Bond Type | Predicted Character | Computational Evidence (from analogous systems) |

| Sb-O | Polar Covalent | High difference in electronegativity; QTAIM analysis in similar Sb compounds. nih.govmdpi.com |

| C=O (acetate) | Polar Covalent | Standard for carboxylate groups. |

| C-C (acetate) | Covalent | Standard for organic moieties. |

| C-H (acetate) | Covalent | Standard for organic moieties. |

This table is predictive and based on the analysis of analogous compounds in the absence of direct computational data for this compound.

Orbital Interactions and Frontier Molecular Orbital (FMO) Theory Applied to this compound

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding chemical reactivity by examining the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). iwaponline.combiosynth.com For this compound, the HOMO is likely to be localized on the non-bonding lone pair of the antimony atom and the oxygen atoms of the acetate groups. The LUMO is expected to be centered on the antimony atom, reflecting its Lewis acidic character.

The energy gap between the HOMO and LUMO is a critical parameter that influences the kinetic stability of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity. numberanalytics.com Computational methods can accurately predict the energies and spatial distributions of these frontier orbitals.

In reactions where this compound acts as a nucleophile, the HOMO would be the key orbital involved in donating electron density. Conversely, in reactions where it acts as an electrophile or a Lewis acid, the LUMO would accept electron density. For instance, in its catalytic role in polymerization reactions, the interaction of the substrate's HOMO with the LUMO of the antimony center is likely a crucial step. rsc.org

A detailed analysis of the molecular orbitals would also reveal the extent of mixing between the antimony and ligand orbitals, providing further insight into the nature of the Sb-O bonds. Studies on other antimony complexes have successfully used FMO analysis to correlate calculated quantum chemical descriptors with observed biological or chemical activity. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Characteristics of this compound

| Molecular Orbital | Predicted Primary Localization | Implication for Reactivity |

| HOMO | Antimony lone pair, Oxygen lone pairs | Nucleophilic character, site of oxidation |

| LUMO | Antimony center | Electrophilic/Lewis acidic character, site of nucleophilic attack |

| HOMO-LUMO Gap | Moderate | Determines kinetic stability and reactivity |

This table is predictive and based on general principles of FMO theory and studies of similar compounds.

Thermodynamic and Kinetic Predictions for this compound Reactions

Computational chemistry provides powerful tools for predicting the thermodynamics and kinetics of chemical reactions, offering insights that can be difficult to obtain experimentally.

Calculation of Enthalpies, Entropies, and Gibbs Free Energies of Formation

The standard thermodynamic properties of this compound, such as its enthalpy of formation (ΔH°f), standard entropy (S°), and Gibbs free energy of formation (ΔG°f), can be calculated using high-level quantum chemical methods. These calculations typically involve optimizing the molecular geometry and then performing frequency calculations to obtain the vibrational, rotational, and translational contributions to the thermodynamic functions.

The calculated Gibbs free energy of formation is particularly important as it determines the thermodynamic stability of the compound with respect to its constituent elements. It can also be used to predict the equilibrium constant of reactions involving this compound. libretexts.org

Table 3: Representative Calculated Thermodynamic Data for a Generic Acetate Compound

| Thermodynamic Property | Typical Calculated Value (Example: Acetic Acid) |

| ΔH°f (gas) | -432.2 kJ/mol |

| S° (gas) | 283.5 J/mol·K |

| ΔG°f (gas) | -374.2 kJ/mol |

Source: dornshuld.com. These values are for acetic acid and are provided for illustrative purposes to indicate the types of data that can be calculated. They are not the values for this compound.

Computational Modeling of Reaction Energy Barriers and Transition States

Computational modeling is instrumental in elucidating reaction mechanisms by identifying transition states and calculating activation energies. For reactions involving this compound, such as its use as a catalyst in the synthesis of polyesters, computational methods can map out the entire reaction energy profile. rsc.org

Modern machine learning techniques are also being developed to accelerate the process of finding transition state structures, which is traditionally a computationally expensive task. sigmaaldrich.com Such methods could potentially be applied to reactions involving this compound.

The calculated Gibbs free energy profile for a reaction provides a comprehensive understanding of both the thermodynamics (the relative energies of reactants, intermediates, and products) and the kinetics (the energy barriers between them). researchgate.net

Simulations of this compound in Condensed Phases and Interfaces

Molecular dynamics (MD) and Monte Carlo (MC) simulations are powerful techniques for studying the behavior of molecules in the liquid or solid state, as well as at interfaces. chemrxiv.org These methods rely on force fields, which are sets of parameters that describe the potential energy of a system as a function of its atomic coordinates.

For this compound, MD simulations could be used to study its solvation in different solvents, its aggregation behavior, and its properties at interfaces, such as a liquid-vapor or liquid-solid interface. First-principles molecular dynamics (FPMD), where the forces are calculated "on the fly" using quantum mechanics, can provide a more accurate description, particularly for processes involving bond breaking or formation. nih.govacs.org

Simulations of other antimony species in aqueous solution have provided detailed insights into their hydration structure and complexation behavior. nih.govresearchgate.net Similar studies on this compound could reveal how it interacts with water molecules and other solutes.

At interfaces, simulations can predict properties like surface tension and the orientation of molecules. acs.org This would be relevant for understanding its role in processes where interfacial phenomena are important, such as in the preparation of materials. For example, MD simulations have been used to study the behavior of carboxylate ligands on the surface of quantum dots. sciopen.com

The development of accurate force field parameters for antimony-containing compounds is a crucial prerequisite for classical MD simulations. nih.gov Quantum mechanical calculations are often used to derive and validate these parameters.

Table 4: Potential Applications of Condensed Phase Simulations for this compound

| Simulation Technique | Potential Application | Information Gained |

| Classical MD | Solvation studies | Solvation free energy, radial distribution functions, coordination numbers. |

| Classical MD | Aggregation behavior | Formation of clusters or nanoparticles in solution. |

| FPMD | Hydrolysis reactions | Mechanism and kinetics of hydrolysis. |

| MD at Interfaces | Surface properties | Surface tension, molecular orientation at interfaces. |

This table outlines potential research directions, as specific simulation studies on this compound are not widely reported.

Solvation Models and Their Impact on this compound Behavior

Solvation plays a critical role in the chemical behavior of compounds in solution, influencing their stability, reactivity, and spectroscopic properties. Implicit and explicit solvation models are powerful computational tools used to simulate the effect of a solvent on a solute molecule like this compound. mdpi.comnih.govfaccts.denih.gov

Implicit solvation models, such as the Conductor-like Polarizable Continuum Model (C-PCM) and the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with specific dielectric properties. faccts.de These models are computationally efficient and effective at capturing the bulk electrostatic effects of the solvent. For an organoantimony compound like this compound, the choice of solvent would significantly impact its geometry and electronic structure. In a polar solvent, the polar acetate groups would likely engage in strong dipole-dipole interactions with the solvent, potentially leading to a more polarized electronic structure of the solute.

Explicit solvation models, on the other hand, involve the inclusion of individual solvent molecules around the solute. nih.gov This approach, often employed in first-principles molecular dynamics (FPMD) or hybrid ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) methods, provides a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. nih.govbohrium.com For this compound, explicit water or alcohol molecules could form hydrogen bonds with the carbonyl oxygen atoms of the acetate ligands. Such specific interactions can influence the reactivity of the antimony center.

The impact of solvation on related antimony complexes has been a subject of computational investigation. For instance, studies on the hydration of antimony(III) have utilized ab initio methods to understand the coordination of water molecules. mdpi.com Similarly, research on other antimony(III) complexes in solution has employed spectroscopic and computational methods to elucidate the species present. researchgate.netacs.org These studies indicate that the lone pair of electrons on the Sb(III) center is stereochemically active and its influence on the molecular geometry is modulated by the solvent environment.

The following table summarizes the types of solvation models and their potential implications for the behavior of this compound, based on studies of analogous compounds.

| Solvation Model Type | Key Features | Predicted Impact on this compound |

| Implicit (e.g., C-PCM, SMD) | Treats solvent as a dielectric continuum. faccts.de | Modulates overall molecular polarity and stability in different solvents. |

| Explicit (e.g., FPMD, ONIOM) | Includes individual solvent molecules. nih.govbohrium.com | Reveals specific hydrogen bonding and coordination at the acetate ligands. |

| Hybrid Models | Combines quantum mechanics for the solute and classical mechanics for the solvent. | Balances accuracy and computational cost for large solvated systems. |

Research on other metal acetate complexes provides further analogous insights. For example, computational studies on Sn(II) acetate have shown how interactions with silanol (B1196071) groups on a surface can alter the coordination of the acetate ligands from bidentate to monodentate. acs.org This suggests that in a protic solvent, this compound could exhibit dynamic behavior in the coordination of its acetate groups.

Surface Adsorption and Interfacial Phenomena of this compound

The interaction of organometallic compounds with surfaces is fundamental to applications in catalysis, materials science, and electronics. The adsorption of this compound onto a surface is governed by a combination of factors including the nature of the surface, the electronic structure of the molecule, and the presence of a solvent or other co-adsorbates.

Computational studies, particularly using DFT, are instrumental in elucidating the mechanisms of surface adsorption. nih.govrsc.orgacs.org These studies can predict adsorption energies, identify preferential binding sites, and describe the changes in molecular geometry and electronic structure upon adsorption. For this compound, the antimony center and the oxygen atoms of the acetate ligands represent potential sites for interaction with a surface.

Studies on the adsorption of antimony species onto mineral surfaces like manganese oxides and boehmite have revealed the formation of inner-sphere and outer-sphere complexes. bohrium.comnih.govnih.gov Inner-sphere complexes involve direct covalent bonding between the antimony atom and the surface atoms, while outer-sphere complexes are characterized by electrostatic or hydrogen bonding interactions. First-principles molecular dynamics simulations have shown that Sb(III) can form stable inner-sphere complexes on the edge surfaces of minerals. bohrium.com By analogy, this compound could adsorb onto a metal oxide surface through the formation of Sb-O bonds, with the displacement of one or more acetate ligands, or through the interaction of the acetate groups with the surface.

The table below outlines potential adsorption scenarios for this compound on different types of surfaces, inferred from computational studies on related systems.

| Surface Type | Primary Interaction | Predicted Adsorption Behavior of this compound |

| Metal Oxides (e.g., TiO₂, Al₂O₃) | Lewis acid-base interactions, formation of Sb-O or acetate-metal bonds. | Potential for dissociative adsorption, where acetate ligands are displaced. rsc.org |

| Graphitic Surfaces (e.g., graphene, HOPG) | π-stacking and van der Waals interactions. nih.gov | Adsorption is likely to be non-covalent, involving the acetate groups. |

| Hydroxylated Surfaces (e.g., SiO₂) | Hydrogen bonding. | The carbonyl oxygens of the acetate groups can act as hydrogen bond acceptors. |

DFT calculations on the adsorption of organometallic molecules on graphite (B72142) have highlighted the importance of both the metal center and the organic ligands in determining the adsorption geometry and energy. nih.gov For this compound, the orientation of the molecule on a surface would be a balance between the interaction of the antimony atom's lone pair and the interactions of the three acetate groups.

Furthermore, the study of interfacial phenomena extends to the behavior of these molecules at liquid-liquid or liquid-gas interfaces. The amphiphilic nature of surfactants, which possess both hydrophobic and hydrophilic parts, is a key concept in surface science. nih.gov While this compound is not a classic surfactant, its acetate groups could impart some polar character, leading to specific orientations at interfaces.

Applications of Diacetyloxystibanyl Acetate in Advanced Materials Science and Catalysis

Diacetyloxystibanyl Acetate (B1210297) as a Precursor for Functional Inorganic Materials

As a precursor, diacetyloxystibanyl acetate offers a reliable and versatile route to a range of functional inorganic materials. Its chemical properties make it an excellent starting material for the synthesis of antimony oxides and the fabrication of intricate antimony-containing nanostructures. Furthermore, its volatility and thermal stability are key characteristics for its use in advanced deposition techniques.

Synthesis of Antimony Oxide-Based Materials

This compound serves as an effective precursor for the synthesis of antimony oxide (Sb2O3) materials. The thermal decomposition of this compound under controlled conditions yields antimony oxide, a material with significant applications in various technological fields. One method for preparing antimony triacetate involves the reaction of antimony trioxide with acetic anhydride (B1165640) in an anhydrous inert solvent like xylene. google.com This process, carried out under reflux conditions, results in the formation of antimony triacetate precipitate, which can then be isolated. google.com

Antimony oxide nanoparticles, in particular, have been the subject of extensive research due to their unique properties. Various synthesis methods have been developed to produce these nanoparticles, including liquid-phase methods under acidic conditions and ultrasonic-assisted solid-liquid reactions. researchgate.net These methods allow for the creation of cubic phase Sb2O3 nanoparticles with specific crystallographic orientations. researchgate.net The morphology of these nanoparticles can vary significantly, ranging from spherical shapes to nanorods and nanobelts, depending on the synthesis conditions. researchgate.net

Fabrication of Antimony-Containing Nanostructures (e.g., Nanoparticles, Nanowires)

The use of this compound extends to the fabrication of various antimony-containing nanostructures. These nanostructures, including nanoparticles and nanowires, are of great interest due to their potential applications in electronics, catalysis, and energy storage. For instance, antimony oxide nanoparticles have been synthesized using microwave-assisted methods and evaluated for their performance as supercapacitor electrodes. nih.gov

The synthesis of these nanostructures often involves the controlled decomposition or reaction of the precursor in a specific environment. For example, antimony oxide nanoparticles have been successfully synthesized through the reaction of antimony(III) chloride (a related antimony precursor) with sodium hydroxide (B78521) in the presence of polyvinyl alcohol, which acts as a capping agent to control the size of the nanoparticles. frontiersin.org The resulting nanoparticles have been characterized by various techniques, confirming their size and crystalline phase. frontiersin.org The ability to control the morphology and size of these nanostructures is crucial for tailoring their properties for specific applications.

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) Precursor Development

This compound and related organometallic compounds are being explored as precursors for Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). strem.comsigmaaldrich.com These techniques are used to deposit thin films of materials onto substrates with high precision and control over thickness and composition. The suitability of a precursor for CVD and ALD depends on its volatility, thermal stability, and reactivity. nih.govmdpi.com

For a precursor to be effective in CVD or ALD, it must be sufficiently volatile to be transported in the gas phase to the substrate, yet stable enough to not decompose prematurely. mdpi.com The precursor should then react on the heated substrate surface to deposit the desired material cleanly. azonano.com While specific research on this compound as a CVD/ALD precursor is emerging, the general class of metal acetates and other organometallics are widely used for depositing metal oxide films. sigmaaldrich.comazonano.com The development of new and improved precursors is a continuous area of research aimed at enhancing the quality and properties of the deposited films for applications in microelectronics and protective coatings. nih.govazonano.com

Catalytic Functions of this compound in Chemical Transformations

Beyond its role as a material precursor, this compound exhibits significant catalytic activity in various chemical transformations. Its ability to facilitate reactions such as polymerization and transesterification, as well as its utility in organic synthesis, highlights its versatility as a catalyst.

Polymerization Catalysis and Transesterification Reactions

Antimony triacetate is a well-known and excellent catalyst for the polymerization of polyesters, particularly polyethylene (B3416737) terephthalate (B1205515) (PET). google.com In these reactions, the antimony compound facilitates the esterification and polycondensation steps, leading to the formation of high molecular weight polymers.

Furthermore, this compound and related organometallic compounds are effective catalysts for transesterification reactions. kpi.ua Transesterification is a crucial process for modifying polymers and is used in applications such as the crosslinking of ethylene (B1197577) vinyl acetate (EVA) copolymers. kpi.ua The catalytic activity in these reactions is often attributed to the Lewis acidic nature of the antimony center. The choice of catalyst can significantly influence the reaction kinetics and the properties of the final product. researchgate.netrsc.org For instance, in the transesterification of molten ethylene and vinyl acetate, basic catalysts and organotin compounds have been shown to lead to high conversion of the ester groups. taylorfrancis.com

Role in Organic Synthesis and Fine Chemical Production

The catalytic properties of antimony compounds, including this compound, are also valuable in the realm of organic synthesis and the production of fine chemicals. mdpi.com While specific examples detailing the extensive use of this compound in a wide array of organic reactions are part of ongoing research, the fundamental principles of catalysis by related metal compounds are well-established. nih.gov Catalysts play a pivotal role in increasing reaction rates and controlling selectivity, which are critical factors in the efficient synthesis of complex organic molecules. mdpi.com The development of sophisticated catalysts with specific reactivity and stability is a key area in fine chemical production. mdpi.com

Applications in Heterogeneous Catalysis and Surface Science

This compound serves as a notable precursor and catalyst in various heterogeneous catalytic reactions. In these processes, the catalyst is in a different phase from the reactants, typically a solid catalyst with gaseous or liquid reactants. aip.org The effectiveness of such catalysts often depends on their surface area and the presence of active sites.

The primary mechanism in heterogeneous catalysis involves several key steps: the diffusion of reactants to the catalyst surface, adsorption of the reactants onto the surface, chemical reaction at the active sites, desorption of the products, and diffusion of the products away from the surface. researchgate.netresearchgate.net this compound is particularly valuable as it can be used to generate finely dispersed antimony-based catalysts on various supports. Upon thermal decomposition, it yields antimony oxides, which are catalytically active for numerous reactions. americanelements.comchalmers.se

One of the prominent applications of this compound is in the synthesis of polyesters, such as polyethylene terephthalate (PET). alfachemic.comgoogle.com It is recognized for its high catalytic activity, leading to fewer degradation reactions and good thermal and processing stability. alfachemic.com In the production of poly(ethylene furanoate) (PEF), a bio-based polymer, this compound has been studied as a catalyst for both the esterification and polycondensation steps. rsc.orgresearchgate.netrsc.org

Research comparing the catalytic activity of antimony(III) acetate with antimony(III) oxide in PEF synthesis has provided insights into its efficiency. The progress of the esterification reaction, monitored through the consumption of carboxylic acid groups, indicates the catalytic performance. rsc.org

Table 1: Comparative Catalytic Performance in PEF Synthesis

| Catalyst | Reaction Stage | Key Observations | Reference |

|---|---|---|---|

| This compound | Esterification & Polycondensation | High catalytic activity, good solubility in the reaction medium. | rsc.orgresearchgate.net |

| Antimony(III) oxide | Esterification & Polycondensation | Also effective, but may have different solubility and dispersion characteristics. | rsc.orgresearchgate.net |

The use of this compound as a precursor for solid acid catalysts is another area of interest. dtu.dk These catalysts are crucial for reactions like esterification and the hydration of olefins. ijstr.orgnih.govnih.gov The generation of antimony oxide from the acetate precursor on a high-surface-area support can create active sites for these transformations. americanelements.com

Integration of this compound in Composite Materials and Hybrid Systems

Antimony compounds are well-established as synergistic agents in flame retardant formulations, particularly with halogenated compounds. Current time information in Bangalore, IN.biesterfeld.comflameretardants-online.com While antimony trioxide is the most commonly used, this compound can serve as a precursor to generate this active species in situ. americanelements.com The mechanism of flame retardancy for antimony compounds in the presence of halogens primarily occurs in the gas phase. Current time information in Bangalore, IN.scielo.br

During combustion, the polymer containing the halogenated flame retardant and the antimony compound decomposes. The halogenated compound releases hydrogen halides (HX, where X is a halogen). These react with the antimony species (derived from the decomposition of this compound to antimony oxides) to form volatile antimony trihalides (SbX₃) and antimony oxyhalides (SbOX). Current time information in Bangalore, IN. These antimony species act as radical traps in the flame, interrupting the exothermic chain reactions of combustion and thus extinguishing the flame. monash.edu

Table 2: Mechanism of Antimony-Based Flame Retardancy

| Step | Process | Chemical Species Involved | Phase | Reference |

|---|---|---|---|---|

| 1 | Polymer Decomposition | Polymer, Halogenated FR | Condensed | scielo.br |

| 2 | Release of Halides | Hydrogen Halides (HX) | Gas | Current time information in Bangalore, IN. |

| 3 | Formation of Antimony Halides | Antimony Oxides, HX | Gas | Current time information in Bangalore, IN.monash.edu |

| 4 | Radical Quenching | SbX₃, SbOX, Flame Radicals (H•, OH•) | Gas | monash.edu |

The use of this compound can offer advantages in terms of dispersion within the polymer matrix before decomposition.

The incorporation of fillers and additives into polymer matrices is a common strategy to enhance their physical and mechanical properties. mdpi.comnih.gov this compound, when added to a polymer, can act as a precursor to antimony oxide nanoparticles, which can modify the properties of the resulting composite material. scielo.br The effect of such fillers depends on their size, dispersion, and interaction with the polymer chains.

The addition of plasticizers, for instance, is known to increase the flexibility and ductility of polymers by increasing the "free volume" between polymer chains, which in turn lowers the glass transition temperature. unipi.itmdpi.com While this compound is not a conventional plasticizer, its decomposition into antimony oxide nanoparticles can influence the mechanical and thermal properties of the polymer blend. nih.gov For example, in blends of poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) and cellulose (B213188) acetate (CA), the addition of fillers has been shown to affect the tensile strength and modulus of the material. nih.gov

Table 3: Potential Effects of this compound as a Polymer Modifier

| Property | Potential Effect | Underlying Mechanism |

|---|---|---|

| Tensile Strength | May increase or decrease | Depends on particle size, dispersion, and interfacial adhesion. |

| Thermal Stability | Potentially increased | The presence of inorganic nanoparticles can hinder polymer chain mobility. |

| Flexibility | Generally decreased | Fillers can restrict polymer chain movement, increasing stiffness. |

Further research is required to fully elucidate the specific effects of this compound on the mechanical properties of various polymer matrices.

Exploration of this compound in Optoelectronic and Sensing Technologies

This compound is emerging as a useful precursor in the synthesis of advanced materials for optoelectronic and sensing applications. Its solubility in certain solvents and its ability to decompose cleanly to form antimony-based compounds make it a suitable starting material. cymitquimica.com

In the field of photovoltaics, this compound has been used to synthesize lead-free perovskite-like materials, such as methylammonium (B1206745) antimony iodide (MA₃Sb₂I₉). monash.eduresearchgate.net These materials are being investigated as potential alternatives to lead-based perovskites in solar cells. The choice of precursor, such as antimony acetate, and the solvent system have been shown to be crucial in obtaining the desired crystalline phase and film morphology for efficient solar cell performance. monash.edu It has also been employed in the spray pyrolysis deposition of CuSbS₂ thin films, a promising absorber layer material for solar cells due to its suitable band gap and high absorption coefficient. ijstr.org

Table 4: Properties of Optoelectronic Materials Synthesized from Antimony Acetate Precursors

| Material | Synthesis Method | Key Property | Application | Reference |

|---|---|---|---|---|

| MA₃Sb₂I₉ | Solvent-engineering from antimony acetate | Direct bandgap of ~2.1 eV | Lead-free perovskite solar cells | monash.eduresearchgate.net |

| CuSbS₂ | Spray pyrolysis of an aqueous solution | Optical band gap of 1.40-1.60 eV | Thin-film solar cell absorber layer | ijstr.org |

In sensing technologies, antimony-based materials are being explored for the detection of various analytes. Antimony compounds have shown promise in humidity sensors due to changes in their photoluminescence in response to water molecules. biosynth.com Furthermore, antimony-doped tin oxide (SnO₂) has been investigated for gas sensing applications, where the antimony atoms can create active sites for the adsorption of gas molecules, leading to a change in electrical resistance. aip.org this compound can be a precursor for creating such doped materials. mdpi.comumons.ac.be There is also research into electrochemical sensors for the detection of antimony ions themselves, highlighting the environmental relevance of antimony compounds. researchgate.net

Environmental Chemistry of Antimony Acetate Compounds: Fate and Speciation

Environmental Pathways of Antimony Acetate (B1210297) Transformation and Degradation

Once released into the environment, diacetyloxystibanyl acetate is subject to various transformation and degradation processes, primarily driven by its interaction with water and light. These processes are crucial in determining the mobility and bioavailability of the resulting antimony species.

Hydrolysis and Ligand Exchange in Aqueous Environments

The hydrolysis of the antimony(III) cation is a complex process leading to various hydroxylated species. The primary hydrolysis product in most natural waters is the neutral species Sb(OH)₃, which is stable over a wide pH range (approximately 2 to 11). rsc.orgresearchgate.net The equilibrium constants for the hydrolysis of Sb(III) have been compiled and are presented in Table 1.

Table 1: Equilibrium Constants for Antimony(III) Hydrolysis at 25°C

This table presents the logarithmic equilibrium constants (log K) for key hydrolysis reactions of Antimony(III) in aqueous solutions at zero ionic strength.

| Equilibrium Reaction | log K | Reference |

| Sb(OH)₃ + H⁺ ⇌ Sb(OH)₂⁺ + H₂O | 1.37 | cost-nectar.eu |

| Sb(OH)₃ + H₂O ⇌ Sb(OH)₄⁻ + H⁺ | -11.70 | cost-nectar.eu |

| 0.5 Sb₂O₃(s) + 1.5 H₂O ⇌ Sb(OH)₃ | -4.24 | cost-nectar.eu |

Ligand exchange reactions can also occur, where the acetate ligands are replaced by other anions present in the water, such as chloride or natural organic matter. acs.orgmdpi.commdpi.com Studies on organoantimony compounds show that they can react with carboxylic acids and other organic ligands, suggesting that in environments rich in dissolved organic matter, complexation reactions can play a significant role in antimony's fate. mdpi.comresearchgate.net

Photochemical Degradation under Environmental Conditions

Sunlight can induce the photochemical degradation of antimony compounds. researchgate.net While specific studies on this compound are limited, research on other organoantimony compounds and antimony species provides insight into potential pathways. Exposure to UV light has been shown to induce the oxidation of Sb(III) to the less toxic Sb(V) state, a process that can be enhanced by the presence of dissolved organic matter like humic acids, which act as photosensitizers. nih.govresearchgate.net This photooxidation is significant as it alters the toxicity and mobility of antimony. The process can be triggered by radicals derived from dissolved organic matter, and the rate of transformation increases with higher concentrations of dissolved organic carbon. researchgate.net Some organoantimony(V) compounds themselves have shown photocatalytic activity, for instance, in the degradation of organic dyes like methylene (B1212753) blue under light exposure. acs.org Mechanistic studies on some antimony carboxylate complexes have identified photoproducts such as carbon dioxide and fragments of the organic ligands upon irradiation. researchgate.net

Speciation Analysis of Antimony in Environmental Matrices Resulting from this compound

The toxicity and mobility of antimony are highly dependent on its oxidation state and chemical form. Therefore, understanding the speciation of antimony resulting from the degradation of this compound in water and soil is critical. In the environment, antimony predominantly exists in two oxidation states: trivalent (Sb(III)) and pentavalent (Sb(V)). pan.pl Sb(III) is generally considered to be more toxic and mobile than Sb(V). pan.plnih.gov

Analytical Methodologies for Antimony Speciation in Water and Soil

The determination of antimony speciation in environmental samples requires sophisticated analytical techniques due to the low concentrations and potential for species interconversion during analysis. The most common and reliable methods involve the coupling of a separation technique, such as high-performance liquid chromatography (HPLC), with a sensitive elemental detector, most notably inductively coupled plasma-mass spectrometry (ICP-MS). spring8.or.jpoup.com

Commonly Used Analytical Techniques:

HPLC-ICP-MS: This is the benchmark technique for antimony speciation. It allows for the separation of different antimony species (e.g., Sb(III), Sb(V), and methylated forms) based on their retention times on a chromatographic column, followed by highly sensitive detection with ICP-MS. pan.ploup.com

Hydride Generation-Atomic Fluorescence Spectrometry (HG-AFS): This method is also widely used and offers high sensitivity. It involves the chemical generation of volatile antimony hydrides (stibine) from Sb(III), which are then detected by atomic fluorescence. Sb(V) can be determined after a pre-reduction step. oup.com

Electroanalytical Methods: Techniques like anodic stripping voltammetry can be used for the speciation analysis of Sb(III) and Sb(V) in water samples. pjoes.com

The extraction of antimony species from solid matrices like soil is a critical step. Various extraction reagents have been tested, with a mixture of citric acid and EDTA often being effective for extracting different antimony species. pan.pl Table 2 summarizes the detection limits for different antimony species using an optimized HPLC-ICP-MS method for soil analysis.

Table 2: Detection Limits for Antimony Species in Soil Extracts by HPLC-ICP-MS

This table shows the limit of detection (LOD) for various antimony species in soil extracts using a Hamilton PRP-X100 column and ICP-MS detection.

| Antimony Species | Limit of Detection (μg/L) |

| Sb(III) | 0.11 |

| Sb(V) | 0.16 |

| Trimethylantimony (SbMe₃) | 0.43 |

| Data sourced from a study on antimony speciation in industrial soils. pan.pl |

Factors Influencing Antimony Speciation and Mobility

pH and Redox Potential (Eh): These are the master variables controlling antimony speciation. Under oxidizing (aerobic) conditions, Sb(V) as the antimonate (B1203111) anion, Sb(OH)₆⁻, is the dominant species in most natural waters. rsc.orgpan.pl Under reducing (anoxic) conditions, the neutral species Sb(OH)₃ is more prevalent. pan.pl

Presence of Other Ions: Anions such as phosphate (B84403) can compete with antimonate for adsorption sites on minerals, potentially increasing antimony's mobility. researchgate.net

Interaction with Mineral Surfaces: Antimony species can be strongly adsorbed onto iron, aluminum, and manganese oxides and hydroxides, which can limit their transport in soils and sediments. dcceew.gov.auykcs.ac.cnnih.gov

Organic Matter: Dissolved and particulate organic matter can form complexes with antimony, influencing its speciation and mobility. researchgate.netnih.gov Humic substances can also facilitate the photo-oxidation of Sb(III) to Sb(V). researchgate.net

Biological Activity: Microbial activity can influence antimony speciation through methylation and redox transformations. rsc.org

Geochemical Interactions and Environmental Transport of Antimony Acetate Derivatives

The degradation products of this compound, primarily Sb(III) and Sb(V) oxy-hydroxides, interact with soil and sediment components, which dictates their environmental transport. Antimony released into the soil is often strongly attached to particles containing iron, manganese, or aluminum. dcceew.gov.aunih.gov

The adsorption of antimony onto mineral surfaces is a key process controlling its mobility. Studies have shown that iron oxides like goethite and ferrihydrite have a high capacity for adsorbing both Sb(III) and Sb(V). ykcs.ac.cn Generally, Sb(III) tends to be more strongly adsorbed than Sb(V) across a range of pH values. nih.gov Table 3 presents the adsorption capacities of various common soil minerals for Sb(III) and Sb(V).

Table 3: Adsorption Capacities of Common Soil Minerals for Antimony Species

This table displays the maximum adsorption capacity (in mg/g) of different minerals for Sb(III) and Sb(V) under neutral conditions.

| Mineral | Adsorption Capacity for Sb(III) (mg/g) | Adsorption Capacity for Sb(V) (mg/g) |

| Ferrihydrite | 101.4 | 55.9 |

| Ramsdellite | 16.52 | 7.58 |

| Goethite | 13.30 | 5.67 |

| Hematite | 5.13 | 3.70 |

| Aluminum Oxide | 1.66 | 1.69 |

| Kaolinite | 0.27 | 0.51 |

| Data sourced from a study on the adsorption behavior of antimony on typical soil minerals. ykcs.ac.cn |

Despite these adsorption processes, a fraction of antimony can remain in the dissolved phase and be transported with water flow through soils and into groundwater or surface water systems. lanxess.com The leaching of antimony from PET plastics, where this compound or related compounds are used as catalysts, is a significant transport pathway into the aquatic environment. researchgate.netspring8.or.jpmdpi.commdpi.com Studies have shown that factors like increased temperature and prolonged storage can enhance the migration of antimony from PET bottles into beverages. mdpi.com Once in the aquatic environment, antimony is likely to be transported in solution and eventually settle in sediments. lanxess.com

Advanced Remediation Strategies for Antimony Contamination Focusing on Chemical Speciation

The complex speciation of antimony necessitates the development of advanced and targeted remediation technologies. nih.gov Effective strategies often focus on either immobilizing the antimony to reduce its bioavailability or extracting it from the contaminated medium, with the choice of method depending heavily on the specific antimony species present. nih.govbiochartoday.com

Immobilization and Adsorption: One of the most common strategies is the immobilization of antimony in soil and water. This involves using adsorbents that bind antimony, thereby reducing its mobility and uptake by plants and other organisms.

Biochar: Biochar, a carbon-rich material produced from pyrolysis of biomass, and its composites have emerged as cost-effective and efficient adsorbents for antimony. biochartoday.com They can effectively immobilize Sb, reducing its bioavailability and toxicity in soil. biochartoday.com

Iron-Based Adsorbents: Iron oxides and hydroxides have a strong affinity for both Sb(III) and Sb(V), making them excellent materials for remediation. researchgate.netserdp-estcp.mil Studies have shown that iron amendments can be highly effective at reducing dissolved antimony concentrations in soil and water. serdp-estcp.mil Ferrihydrite-coated biochar (BC-FeOOH) has proven to be a good adsorbent for remediating antimony pollution in water. researchgate.net

Bioremediation: Bioremediation leverages biological processes to alter the speciation of antimony, typically to a less toxic or less mobile form.

Microbial Oxidation: Certain microorganisms can facilitate the oxidation of the highly toxic Sb(III) to the less toxic and more stable Sb(V). nih.gov Bacteria such as Bacillus sp. and Acinetobacter sp. have been identified as capable of Sb(III) oxidation, which reduces the toxic stress on plants and other organisms in the soil. nih.gov The use of food waste organic fertilizer can promote this microbial oxidation process, aiding in the detoxification of contaminated soil. nih.gov

Phytoremediation: This strategy uses plants to remove or stabilize contaminants. While less common for antimony compared to other heavy metals, some plants can accumulate antimony. Research into hyperaccumulating plants is ongoing to enhance the efficiency of phytoremediation for antimony-contaminated sites. exlibrisgroup.com

Advanced Chemical Treatment: These methods use chemical reactions to transform or remove antimony from contaminated media, particularly water.

Advanced Reduction Processes: A novel approach for wastewater treatment involves the use of advanced reduction processes like the UV/sulfite system. acs.org This technology generates highly reductive radicals that can convert dissolved Sb(V) and Sb(III) into elemental antimony (Sb(0)). acs.org This not only removes the contaminant from the water but also allows for its recovery as a valuable metalloid, preventing the generation of hazardous sludge. acs.org

Soil Washing: This technique involves using chemical solutions to extract antimony from contaminated soil. Low-molecular-weight organic acids (LMWOAs) like oxalic acid and citric acid have been shown to be effective washing agents. mdpi.com The mechanism involves both acidification and complexation, which promotes the dissolution of antimony from the soil matrix into the washing solution for subsequent treatment. mdpi.com

| Strategy | Method/Agent | Targeted Sb Species | Mechanism | Reference |

|---|---|---|---|---|

| Adsorption | Biochar Composites | Sb(III), Sb(V) | Immobilization through surface adsorption, reducing bioavailability. | biochartoday.com |

| Adsorption | Iron-based materials (e.g., FeOOH) | Sb(III), Sb(V) | Forms strong inner-sphere complexes, effectively sequestering antimony from solution. | researchgate.netserdp-estcp.mil |

| Bioremediation | Sb(III)-oxidizing bacteria (e.g., Bacillus sp.) | Sb(III) | Converts highly toxic Sb(III) to less toxic Sb(V). | nih.gov |

| Chemical Reduction | UV/Sulfite Process | Sb(III), Sb(V) | Reduces dissolved antimony species to recoverable elemental antimony (Sb(0)). | acs.org |

| Soil Washing | Low-Molecular-Weight Organic Acids (e.g., Oxalic Acid) | Sb(III), Sb(V) | Extracts antimony from soil via acidification and complexation. | mdpi.com |

Future Research Trajectories and Interdisciplinary Perspectives on Diacetyloxystibanyl Acetate

Development of Sustainable and Scalable Synthesis Routes

The traditional synthesis of diacetyloxystibanyl acetate (B1210297) often involves the reaction of antimony(III) oxide with acetic anhydride (B1165640). wikipedia.org While effective, future research will likely focus on developing more sustainable and scalable "green" synthesis routes. This involves exploring alternative starting materials, reducing energy consumption, and minimizing waste generation.

Key research directions include:

Alternative Antimony Sources: Investigating the use of less-processed or recycled antimony sources to reduce the environmental footprint associated with mining and refining stibnite (B1171622) ore.

Solvent-Free Reactions: Developing solid-state or melt-phase synthesis methods to eliminate the need for organic solvents, which are often hazardous and difficult to recycle.

Catalytic Synthesis: Exploring the use of novel, non-toxic catalysts to improve the efficiency and selectivity of the acetylation reaction, potentially allowing for lower reaction temperatures and shorter reaction times.

Continuous Flow Processes: Designing continuous manufacturing processes that can offer better control over reaction parameters, leading to higher purity products and reduced operational costs compared to batch processing. crmalliance.eu

The development of such green chemistry approaches is crucial for enhancing the economic viability and environmental compatibility of diacetyloxystibanyl acetate production. acs.orgresearchgate.net

Unraveling Complex Reaction Networks and Multifunctional Catalysis

This compound is primarily known for its catalytic activity in polyesterification reactions. ontosight.aialfachemic.com Future research will delve deeper into the intricate reaction networks it participates in and explore its potential as a multifunctional catalyst.